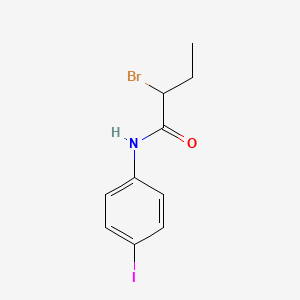

2-Bromo-N-(4-iodophenyl)butanamide

Description

2-Bromo-N-(4-iodophenyl)butanamide is a halogenated amide derivative characterized by a butanamide backbone substituted with a bromine atom at the second carbon and an N-linked 4-iodophenyl group. This structure combines a moderately flexible aliphatic chain with aromatic and halogenated motifs, making it a candidate for applications in pharmaceutical intermediates, materials science, or organic synthesis. The iodine atom on the phenyl ring contributes to its high molecular weight (inferred as ~401.1 g/mol based on analogous compounds) and polarizability, which may influence its crystallinity and reactivity.

Properties

IUPAC Name |

2-bromo-N-(4-iodophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTVMYSINKRSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-iodophenyl)butanamide typically involves the bromination and iodination of a butanamide precursor. One common method includes the reaction of 4-iodoaniline with 2-bromobutyryl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-iodophenyl)butanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-(4-iodophenyl)butanamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-iodophenyl)butanamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.

Comparison with Similar Compounds

2-Bromo-N-(4-nitrophenyl)propanamide (CAS: N/A; )

- Structure: Features a nitro (-NO₂) group at the para position instead of iodine.

- Key Differences :

- Electron Effects : The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the weakly electron-donating iodine .

- Reactivity : Nitro groups may stabilize negative charges in intermediates, whereas iodine’s polarizability could facilitate halogen-bonding interactions.

- Crystallography : Reported in Acta Crystallographica Section E, suggesting planar amide linkages and intermolecular hydrogen bonding .

2-Bromo-N-(4-chlorophenyl)propanamide (CAS: 77112-25-5; )

- Structure : Chlorine substituent at the para position.

- Key Differences :

- Size and Electronegativity : Chlorine (smaller, higher electronegativity) vs. iodine (larger, lower electronegativity) alters steric bulk and electronic distribution.

- Applications : Chlorinated analogs are often used in antimicrobial agents, while iodinated derivatives may serve as radiolabeling precursors .

N-(4-Bromo-2-methylphenyl)pivalamide (CAS: N/A; )

- Structure : Contains a methyl group at the ortho position and a bulky pivaloyl (tert-butyl carbonyl) group.

Amide Chain Modifications

N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide (CAS: 349432-09-3; )

- Structure : Butanamide chain with a phenyl substituent at the second carbon.

- Key Differences :

- Molecular Weight : 332.23 g/mol vs. ~401.1 g/mol for the target compound, highlighting iodine’s mass contribution.

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide ()

- Structure : Methyl substitution on the brominated carbon and a shorter propanamide chain.

Crystallographic and Physicochemical Properties

- Crystal Packing : Iodine’s large atomic radius may lead to distinct lattice parameters compared to bromine or chlorine analogs, as seen in pivalamide derivatives with reported planar amide geometries .

- Solubility : Heavier halogens like iodine typically reduce aqueous solubility but enhance organic solvent compatibility.

Biological Activity

2-Bromo-N-(4-iodophenyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10BrI N O

- Molecular Weight : 331.1 g/mol

The presence of bromine and iodine atoms in the structure is significant as these halogens can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms may facilitate strong interactions with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Studies have suggested that compounds containing a similar structural framework can induce apoptosis in cancer cells. The presence of the iodine atom may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the phenyl ring or the butanamide chain can significantly affect its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increases reactivity towards nucleophiles |

| Iodine substitution | Enhances membrane permeability |

| Chain length variation | Affects binding affinity to target enzymes |

Study 1: Antimicrobial Efficacy

In a study examining various halogenated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed that treatment with 20 µM of this compound led to a decrease in cell viability by approximately 50%, suggesting promising anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.